Superior Potency of the Parent Agonist LY 379268 Compared to the Widely-Used LY354740
The active component, LY 379268, is a more potent agonist at both mGlu2 and mGlu3 receptors compared to the commonly used alternative, LY354740. This difference in potency directly impacts the concentration of active agonist required for a biological response, making NPEC-caged-LY 379268 a more sensitive tool after photolysis [1].
| Evidence Dimension | Potency at human mGlu2 and mGlu3 receptors (EC50) |
|---|---|
| Target Compound Data | mGlu2: 2.69 nM; mGlu3: 4.48 nM |
| Comparator Or Baseline | LY354740: mGlu2: ~5.1 nM; mGlu3: ~24.3 nM |
| Quantified Difference | LY379268 is approximately 2-fold more potent at mGlu2 and 5-fold more potent at mGlu3 than LY354740. |
| Conditions | In vitro functional assays in cells expressing human mGlu2 or mGlu3 receptors. |
Why This Matters
This higher intrinsic potency translates to requiring less compound and potentially fewer off-target effects at equivalent effective concentrations, a key consideration for experimental design and procurement.
- [1] Fell, M. J., Katner, J. S., Johnson, B. G., Khilevich, A., Schkeryantz, J. M., Perry, K. W., & Svensson, K. A. (2009). The metabotropic glutamate 2/3 receptor agonists LY354740 and LY379268 selectively attenuate phencyclidine versus d-amphetamine motor behaviors in rats. Journal of Pharmacology and Experimental Therapeutics, 331(1), 170-177. View Source
